molecular formula C10H11N5O B14615387 3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine CAS No. 59850-18-9

3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine

Cat. No.: B14615387
CAS No.: 59850-18-9
M. Wt: 217.23 g/mol
InChI Key: XXIFJIJGCKSPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities and potential applications in various fields. This compound is characterized by a pyrido[4,3-e][1,2,4]triazine core with a morpholine ring attached at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine typically involves the condensation of appropriate amidrazones or carboxylic acid hydrazides with 1,2-diones. Other methods include cross-coupling reactions, intramolecular condensations, and synthesis based on α-diazo-β-keto esters and carboxylic acid hydrazides . Additionally, zinc-catalyzed hydrohydrazination of propargylamides with BocNHNH₂ has been reported .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties .

Mechanism of Action

Properties

CAS No.

59850-18-9

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

4-pyrido[4,3-e][1,2,4]triazin-3-ylmorpholine

InChI

InChI=1S/C10H11N5O/c1-2-11-7-9-8(1)12-10(14-13-9)15-3-5-16-6-4-15/h1-2,7H,3-6H2

InChI Key

XXIFJIJGCKSPBQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C=NC=C3)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.